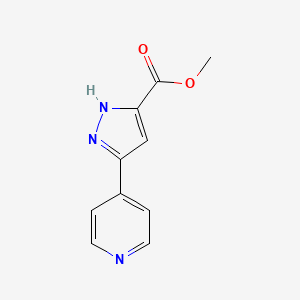

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

描述

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety and a methyl ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with hydrogenated sites.

Substitution: Substituted pyrazole derivatives with various functional groups.

科学研究应用

Pharmacological Activities

1. Antitumor Activity

Recent studies have indicated that methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate exhibits significant antitumor properties. It has been tested against various cancer cell lines, including BEL-7404 and HepG2, showing promising cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Neuroprotective Effects

This compound has shown potential neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress suggests it could be beneficial in treating conditions like Alzheimer's and Parkinson's disease. Research indicates that it may act as a partial agonist at trace amine-associated receptors (TAARs), which are implicated in various neurological disorders .

3. Anti-inflammatory Properties

this compound has been evaluated for its anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating its potential utility in treating inflammatory conditions such as arthritis .

Case Studies and Research Findings

作用机制

The mechanism of action of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

相似化合物的比较

Similar Compounds

- Methyl 5-(4-Pyridinyl)pyrazole-4-carboxylate

- Ethyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

- Methyl 5-(3-Pyridinyl)pyrazole-3-carboxylate

Uniqueness

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

生物活性

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also referred to as methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate, features a pyrazole ring substituted with a pyridine group. This structural configuration is crucial for its biological activity, influencing its interactions with various biomolecules.

Target Enzymes and Pathways

The compound is known to interact with several key enzymes and receptors:

- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs disrupts cell cycle progression, making it a potential anticancer agent.

- Phosphodiesterases (PDEs) : Inhibition of PDEs can affect cellular signaling pathways and contribute to its antiproliferative effects.

Biochemical Pathways

This compound influences multiple biochemical pathways:

- Cell signaling : It modulates pathways involved in cell proliferation and apoptosis.

- Gene expression : The compound can alter gene expression profiles in various cancer cell lines, enhancing its potential as an anticancer agent.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound:

- Cytotoxicity : It exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound has shown to induce apoptosis in these cell lines, suggesting a mechanism involving programmed cell death .

- Synergistic Effects : Research indicates that combining this compound with established chemotherapeutics like doxorubicin can enhance therapeutic efficacy, particularly in resistant cancer subtypes such as Claudin-low breast cancer .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Antifungal and antibacterial effects : Studies have reported notable antifungal activity against various strains, as well as antibacterial effects against Gram-positive and Gram-negative bacteria. These activities are attributed to the compound's ability to disrupt microbial cell functions .

Case Studies and Experimental Results

- In vitro Studies :

- Animal Models :

Comparative Analysis

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. For example, refluxing ethyl 5-(3-fluorophenyl)pyrazole-3-carboxylate with hydrazine hydrate in ethanol yields pyrazole-carbohydrazide intermediates, which can be further derivatized . Optimization involves adjusting reaction time (e.g., 6–10 hours), solvent polarity (ethanol or DMF), and stoichiometric ratios of reactants. Purification typically employs recrystallization (water or ethanol) or silica gel chromatography for higher yields (80–90%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1600–1700 cm⁻¹) and NH/OH stretches (~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., pyridinyl protons at δ 7.2–8.5 ppm; methyl ester at δ 3.8–4.0 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated masses) . Cross-validation with elemental analysis ensures purity (>95%) .

Q. How can solubility and stability challenges be addressed during experimental handling?

Solubility in polar aprotic solvents (DMF, DMSO) is typically higher than in water or ethanol. Stability studies under varying temperatures (4°C to room temperature) and inert atmospheres (N₂ or Ar) are recommended to prevent hydrolysis of the ester group. Lyophilization is preferred for long-term storage .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. High-resolution data (<1.0 Å) improves accuracy for hydrogen atom positioning .

- Mercury software : Visualize intermolecular interactions (e.g., π-π stacking between pyridinyl rings) and validate packing motifs . For twinned crystals, employ the TwinRotMat algorithm in SHELXL to refine overlapping lattices .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies in substituent orientation .

- Packing analysis : Use Mercury’s void visualization to assess steric effects that may alter conformations in solid-state vs. solution . Cross-check with variable-temperature NMR to probe dynamic effects .

Q. What methodologies are recommended for evaluating the biological activity of this compound analogs?

- Enzyme inhibition assays : Screen against target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or colorimetric substrates .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on interactions between the pyridinyl group and hydrophobic enzyme pockets . Validate with isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated during synthetic scale-up?

- Directed ortho-metalation : Employ directing groups (e.g., ester or pyridinyl) to control substitution patterns .

- Microwave-assisted synthesis : Reduces side reactions (e.g., over-alkylation) by accelerating reaction kinetics . Monitor intermediates via TLC or in-situ FTIR to optimize stepwise yields .

Q. Methodological Best Practices

- Data validation : Use the R-factor (≤0.05) and R-free values in crystallography to assess model reliability .

- Reproducibility : Document solvent purity (HPLC-grade), reaction atmosphere, and humidity controls to minimize batch-to-batch variability .

- Safety protocols : Adopt glovebox techniques for air-sensitive intermediates and consult SDS guidelines for disposal of pyrazole derivatives .

属性

IUPAC Name |

methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRBKBKWRUXTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901235724 | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144252-20-0 | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144252-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。